![molecular formula C16H12N2O4 B269559 2-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-PHENYL-1,3,4-OXADIAZOLE](/img/structure/B269559.png)
2-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-PHENYL-1,3,4-OXADIAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-PHENYL-1,3,4-OXADIAZOLE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodioxole moiety, an oxadiazole ring, and a phenyl group, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-PHENYL-1,3,4-OXADIAZOLE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2H-1,3-benzodioxole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydrazine hydrate to yield the hydrazide. The hydrazide undergoes cyclization with phenyl isocyanate to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-PHENYL-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl and benzodioxole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-PHENYL-1,3,4-OXADIAZOLE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-PHENYL-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-1,2,3,4-TETRAHYDROQUINOLINE
- 3-(1,3-BENZODIOXOL-5-YL)-2-METHYLPROPANOIC ACID
- 2-{3-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL}-1H-INDOLE
Uniqueness
What sets 2-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-PHENYL-1,3,4-OXADIAZOLE apart from similar compounds is its unique combination of the benzodioxole and oxadiazole moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H12N2O4 |
|---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yloxymethyl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H12N2O4/c1-2-4-11(5-3-1)16-18-17-15(22-16)9-19-12-6-7-13-14(8-12)21-10-20-13/h1-8H,9-10H2 |
InChI Key |
BTCXSTIAMYEVMA-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)OCC3=NN=C(O3)C4=CC=CC=C4 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC3=NN=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole](/img/structure/B269477.png)

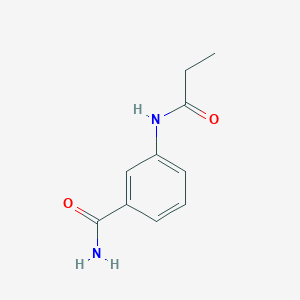
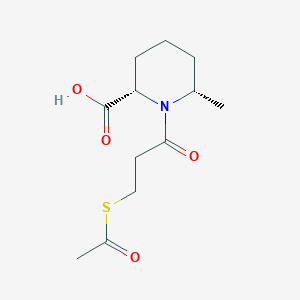
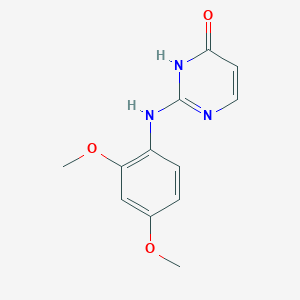
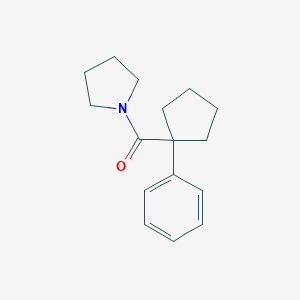
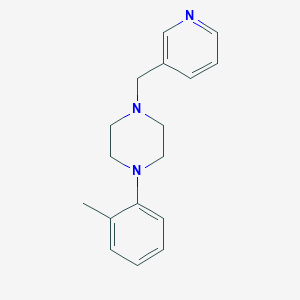
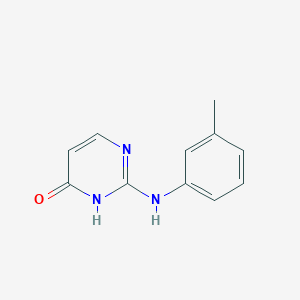
![1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine](/img/structure/B269498.png)
![2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B269525.png)
![O-ethyl S-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] dithiocarbonate](/img/structure/B269526.png)
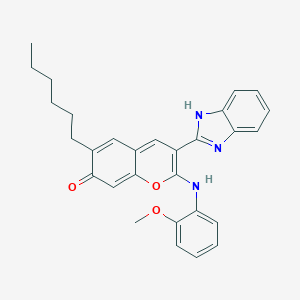
![2-[3-({3-Nitrobenzylidene}amino)-4-methylphenyl]-4-methyl-1,3-benzoxazole](/img/structure/B269528.png)
![DIMETHYL 2-[2,2,6-TRIMETHYL-1-(3-NITROBENZOYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B269529.png)
